molecular formula C13H8ClN3O2S B10814052 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

Cat. No.: B10814052
M. Wt: 305.74 g/mol
InChI Key: MODZLDBLIJAVOF-UHFFFAOYSA-N
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Description

N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 2-chlorophenyl group and at position 2 with a furan-2-carboxamide moiety. For instance, N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide (83c) exhibits potent anti-mycobacterial activity against multidrug-resistant Mycobacterium tuberculosis (MIC = 9.87 μM) . This highlights the importance of substituent effects on the thiadiazole ring for biological activity.

Properties

Molecular Formula

C13H8ClN3O2S

Molecular Weight

305.74 g/mol

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C13H8ClN3O2S/c14-9-5-2-1-4-8(9)12-16-17-13(20-12)15-11(18)10-6-3-7-19-10/h1-7H,(H,15,17,18)

InChI Key

MODZLDBLIJAVOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)C3=CC=CO3)Cl

Origin of Product

United States

Biological Activity

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a heterocyclic compound that has attracted attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential applications in therapeutics.

Overview of the Compound

This compound features a thiadiazole ring, which is known for its pharmacological properties, and a furan moiety that enhances its chemical reactivity. The combination of these two structural components contributes to its potential as a bioactive agent.

The biological activity of this compound has been primarily studied in the context of its antimicrobial and anticancer properties:

  • Antimicrobial Activity :
    • The compound has shown promising results against various pathogens, including bacteria and fungi. Studies indicate that it may inhibit the growth of Mycobacterium tuberculosis cell lines by interfering with essential biochemical pathways necessary for bacterial survival .
  • Anticancer Activity :
    • A series of derivatives of N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide were evaluated for antiproliferative activity against human cancer cell lines (MCF-7, HCT-116, and PC-3). Compounds demonstrated significant inhibition of cell proliferation with IC50 values ranging from 1 to 7 μM . The vascular endothelial growth factor receptor-2 (VEGFR-2) was identified as a potential target for these compounds, suggesting that they may act as selective VEGFR-2 inhibitors .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 Range (μM)Reference
AntimicrobialMycobacterium tuberculosisNot specified
AntiproliferativeMCF-7 (Breast Cancer)1 - 7
HCT-116 (Colon Cancer)1 - 7
PC-3 (Prostate Cancer)1 - 7
VEGFR-2 InhibitionVarious cancer cell lines7.4 - 11.5

Case Studies

Several studies have highlighted the efficacy of this compound derivatives:

  • Study on Anticancer Properties :
    • In a study evaluating novel derivatives against cancer cell lines, compounds exhibited selective antiproliferative activity. Compound 7 was noted for its favorable orientation towards VEGFR-2 and was the best inhibitor among the tested derivatives .
  • Fungicidal Activity :
    • Another research effort synthesized similar thiadiazole derivatives that displayed significant fungicidal activity against pathogens such as P. infestans. This suggests potential applications in agricultural settings as fungicides .

Structure–Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substituents on the thiadiazole and furan rings:

  • Electron-withdrawing groups (e.g., Cl) at specific positions enhance antimicrobial and anticancer activities.
  • Electron-donating groups (e.g., -OCH₃) can improve antioxidant properties and increase overall biological efficacy .

Scientific Research Applications

Antimicrobial Properties

Research indicates that N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide exhibits significant antimicrobial activity. It has shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. Studies suggest that the compound interferes with essential biochemical pathways in these pathogens, potentially disrupting their growth and survival mechanisms.

Anticancer Activity

The compound has been investigated for its anticancer properties. Experimental studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as SNB-19 and OVCAR-8. For instance, one study reported percent growth inhibitions (PGIs) of 86.61% and 85.26%, respectively, indicating strong anticancer potential . The mechanism of action may involve the induction of apoptosis or cell cycle arrest in cancer cells.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. Preliminary studies suggest that it may reduce inflammation markers in vitro, which could be beneficial for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Antimicrobial Study : A study published in a peer-reviewed journal highlighted the compound's effectiveness against Mycobacterium tuberculosis cell lines. The results indicated a dose-dependent inhibition of bacterial growth.
  • Anticancer Research : Another study focused on the compound's effects on various cancer cell lines. It reported significant growth inhibition rates and suggested further exploration into its mechanism of action .
  • Inflammation Model : In vitro experiments demonstrated that the compound could modulate inflammatory responses in human cell lines, indicating its potential utility in treating inflammatory conditions.

Comparison with Similar Compounds

Structural Analogues with Varying Thiadiazole Substituents

Substituent Position and Electronic Effects
  • N-(5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide (83c) : The para-nitro group enhances electron-withdrawing properties, correlating with superior anti-mycobacterial activity (MIC = 9.87 μM vs. MDR-TB) compared to ortho-substituted derivatives .
  • 2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (3d) : Replacing the furan-carboxamide with a mercapto group and acetamide chain reduces hydrophobicity (melting point: 212–216°C) .
Alkyl/Arylthio Substituents

Compounds with sulfur-containing substituents (e.g., benzylthio, methylthio) on the thiadiazole ring exhibit distinct physicochemical properties:

Compound ID Substituent Melting Point (°C) Yield (%)
5h Benzylthio 133–135 88
5j 4-Chlorobenzylthio 138–140 82
5k Methylthio 135–136 72

The higher yield of 5h (88%) compared to 5k (72%) suggests that bulkier substituents (e.g., benzylthio) may stabilize intermediates during synthesis .

Analogues with Alternate Heterocyclic Cores

Oxadiazole vs. Thiadiazole Derivatives
  • However, synthetic yields for such derivatives (70–89%) are comparable to thiadiazoles .
  • 3-(2-Chlorophenyl)-5-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide : Incorporation of an oxazole ring adjacent to the thiadiazole increases molecular complexity (MW = 376.86 g/mol) and may influence bioavailability .

Preparation Methods

Cyclization via FeCl₃ Oxidation

A common method involves the oxidative cyclization of aromatic thiosemicarbazones using FeCl₃ in acidic or neutral conditions. For example:

  • Thiosemicarbazone Preparation : Reaction of aromatic aldehydes (e.g., 2-chlorobenzaldehyde) with thiosemicarbazide in ethanol/water yields the thiosemicarbazone intermediate.

  • Cyclization : Treatment with FeCl₃ (0.15 M) in water at 80–90°C promotes cyclization to form 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine. Citric acid and sodium citrate are added to neutralize byproducts.

Key Data :

ReagentConditionsYieldPurity
FeCl₃, H₂O80–90°C, 45 min50–70%>95%
ThiosemicarbazideEthanol/waterN/AN/A

Alternative Cyclization Agents

Other methods employ POCl₃ or sulfuric acid for thiadiazole formation:

  • POCl₃ : Reacts with thiosemicarbazides in refluxing acetic acid to form the thiadiazole ring.

  • H₂SO₄ : Treatment of N-(2-carbamothioylhydrazine-1-carbonothioyl)benzamide with concentrated sulfuric acid yields the thiadiazole core.

Comparative Yields :

MethodReagentYield
FeCl₃FeCl₃, H₂O50–70%
POCl₃POCl₃, acetic acid75–85%
H₂SO₄H₂SO₄, RT50%

Coupling with Furan-2-Carboxamide

The thiadiazole intermediate is coupled with furan-2-carboxamide via amide bond formation, typically using carbodiimide-based reagents.

Conventional Coupling

  • Activation : Furan-2-carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amide Formation : The activated acid reacts with 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine in anhydrous solvents (e.g., dichloromethane or DMF) in the presence of a base (e.g., triethylamine).

Reaction Conditions :

StepReagents/ConditionsTimeTemperature
Acyl Chloride PrepSOCl₂, reflux2–3 hr60–70°C
CouplingDCM, TEA, RT6–8 hr25°C

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency:

  • Reagents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents.

  • Conditions : Ethanol/water mixtures, 100–150°C, 30–60 minutes.

Yield Improvement :

MethodYieldTime
Conventional60–70%8–12 hr
Microwave75–85%30–60 min

Purification and Characterization

Post-synthesis purification is critical to isolate the target compound.

Recrystallization

Common solvents include ethanol/water (5:5) or DMSO/water mixtures.

Chromatography

Column chromatography (silica gel, ethyl acetate/hexane) is used for high-purity isolation.

Spectroscopic Validation

Key spectral data:

TechniqueObserved PeaksSource
IR (cm⁻¹) 1650 (C=O), 1615 (C=N)
¹H NMR (δ ppm) 8.46 (s, N=CH), 7.21–7.96 (aryl)
Mass Spectrometry m/z 341.82 [M+H]⁺

Alternative Synthetic Routes

One-Pot Synthesis

Direct coupling of furan-2-carbonyl chloride with the thiadiazole amine in DMF under acidic catalysis (H₂SO₄) reduces steps.

Sulfonamide Derivatives

Some protocols introduce sulfonamide groups to enhance solubility or bioactivity.

Optimization Challenges and Solutions

ChallengeSolutionImpact
Low solubilityUse DMSO or DMF as reaction media↑ Yield
Byproduct formationStrict anhydrous conditions↓ Purity
ScalabilityContinuous flow synthesis↑ Efficiency

Research Findings and Trends

  • Biological Activity : Derivatives show anticancer (IC₅₀: 12–45 µM against MCF-7, HCT-116) and antimicrobial properties.

  • Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., Cl) on the phenyl ring improve potency.

Data Tables

Table 1: Comparative Synthesis Methods

MethodReagentsYieldReference
FeCl₃ CyclizationFeCl₃, citric acid50–70%
Microwave CouplingEDCI, HOBt, ethanol75–85%
POCl₃ ActivationPOCl₃, acetic acid75–85%

Table 2: Spectral Data

ParameterValueSource
Molecular Weight 341.82 g/mol
IR (C=O stretch) 1650 cm⁻¹
¹H NMR (N=CH) 8.46 ppm (singlet)

Q & A

Q. Basic Research Focus

  • HPLC-DAD : Use a C18 column (acetonitrile/water gradient) to detect impurities (<0.5% area). Retention time ~8–10 minutes .
  • LC-MS/MS : Identify byproducts (e.g., unreacted thiosemicarbazide or hydrolyzed amide) via fragmentation patterns .
  • Elemental analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .

How does the chloro-phenyl substituent influence the compound’s electronic properties and reactivity?

Q. Advanced Research Focus

  • DFT calculations (Gaussian 09): The electron-withdrawing Cl group reduces electron density on the thiadiazole ring, enhancing electrophilic substitution resistance.
  • Hammett constants : σₚ = +0.23 for meta-Cl increases acidity of adjacent protons, affecting hydrogen-bonding capacity .
  • X-ray crystallography : Reveals dihedral angles between thiadiazole and phenyl rings (~15–25°), impacting π-π stacking in crystal packing .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Q. Advanced Research Focus

  • Catalytic optimization : Replace traditional coupling agents (EDCI) with immobilized catalysts (e.g., polymer-supported HOBt) to reduce waste .
  • Crystallization control : Use chiral resolving agents (e.g., L-tartaric acid) in ethanol/water mixtures to isolate enantiomers .
  • Process analytics : Implement PAT (Process Analytical Technology) tools like inline FT-IR to monitor reaction progress in real time .

How to correlate in vitro potency (e.g., IC₅₀) with cellular uptake in target tissues?

Q. Advanced Research Focus

  • Caco-2 assays : Measure permeability (Papp >1 ×10⁻⁶ cm/s indicates good absorption) .
  • Intracellular quantification : Lyse treated cells (e.g., HepG2), extract compound via SPE, and quantify using UPLC-MS .
  • Confocal microscopy : Tag the compound with a fluorescent probe (e.g., FITC) to visualize subcellular localization .

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